molecular formula C7H6F3NO2 B3348912 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid CAS No. 191548-90-0

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid

Cat. No.: B3348912
CAS No.: 191548-90-0
M. Wt: 193.12 g/mol
InChI Key: FZYQYTJVKWEWQJ-UHFFFAOYSA-N
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Description

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The trifluoromethyl group attached to the pyrrole ring significantly influences the compound’s chemical properties, making it an important intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with trifluoromethylating agents under specific conditions

Industrial Production Methods

In industrial settings, the production of 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process. The use of advanced catalysts and reaction monitoring techniques can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid
  • 2-methyl-5-(trifluoromethyl)benzoic Acid
  • 2-methyl-5-(trifluoromethyl)thiazole-3-carboxylic Acid

Uniqueness

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid is unique due to its specific trifluoromethyl substitution on the pyrrole ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-3-4(6(12)13)2-5(11-3)7(8,9)10/h2,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYQYTJVKWEWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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